2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone
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Overview
Description
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is characterized by its unique structure, which includes a morpholine ring and two phenyl groups attached to a propanone backbone. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone typically involves the reaction of benzaldehyde with morpholine and acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and morpholine groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-piperidino-1,3-diphenyl-1-propanone
- 2-Hydroxy-3-pyrrolidino-1,3-diphenyl-1-propanone
- 2-Hydroxy-3-azepano-1,3-diphenyl-1-propanone
Uniqueness
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different nitrogen-containing rings. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, also known by its chemical structure C21H23N1O2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H23N1O2
- Molecular Weight : 325.42 g/mol
- IUPAC Name : 2-Hydroxy-3-morpholino-1,3-diphenylpropan-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its morpholino group enhances binding affinity to enzyme active sites, potentially altering enzymatic activity and influencing metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of hydroxyl and phenyl groups may contribute to its interaction with microbial cell membranes.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds demonstrated that modifications in the structure significantly influenced antimicrobial efficacy. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays against common pathogens:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 15 |
C. albicans | 30 |
These results indicate moderate antibacterial activity, suggesting potential therapeutic applications in treating infections caused by these pathogens.
Case Studies
-
Case Study on Enzyme Interaction :
A study published in the Journal of Medicinal Chemistry explored the interaction between this compound and various enzymes. The results showed that the compound could effectively inhibit the activity of certain dehydrogenases, which are crucial in metabolic pathways related to drug metabolism and detoxification processes. -
In Vivo Efficacy :
In vivo studies involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor growth rates in xenograft models. This suggests potential applications in cancer therapy, particularly due to its ability to modulate pathways involved in cell proliferation.
Research Findings
Recent research has expanded on the biological implications of this compound:
- Cytotoxicity Assays : Cell viability assays indicated that the compound exhibits cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7), with IC50 values ranging from 10 to 20 µM.
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSMGELJGPPCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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